molecular formula C8H6Br2O B2924906 2-Bromo-4-(bromomethyl)benzaldehyde CAS No. 345953-43-7

2-Bromo-4-(bromomethyl)benzaldehyde

Cat. No. B2924906
CAS RN: 345953-43-7
M. Wt: 277.943
InChI Key: LCFDGCWNABWTDL-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)benzaldehyde , also known as 2-bromo-p-tolualdehyde , is an organic compound with the chemical formula C8H6Br2O . It belongs to the class of aromatic aldehydes and contains two bromine atoms attached to the benzene ring. The compound has a molecular weight of approximately 199.04 g/mol .


Synthesis Analysis

The synthesis of 2-Bromo-4-(bromomethyl)benzaldehyde involves several reactions. Notably, it can be prepared from 4-bromotoluene in a two-step process. First, two bromine atoms are added to the methyl group of 4-bromotoluene via free radical bromination, resulting in the formation of 4-bromobenzal bromide . Subsequently, this intermediate undergoes further transformations to yield the target compound .


Chemical Reactions Analysis

  • Intermolecular and Intramolecular Hydroacylation of Alkenes by Aromatic Aldehydes : These reactions result in the formation of new carbon-carbon bonds .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 30-35°C .

Safety And Hazards

  • WGK Classification : WGK 3 (moderate water hazard) .

Future Directions

: Sigma-Aldrich: 2-Bromo-4-methylbenzaldehyde Technical Grade : NIST Chemistry WebBook: 4-Bromobenzaldehyde : Wikipedia: 4-Bromobenzaldehyde : [ChemSpider: 2-Bromo-4-(bromomethyl)benzaldehyde](https://www.chemspider.com/Chemical-Structure.

properties

IUPAC Name

2-bromo-4-(bromomethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFDGCWNABWTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(bromomethyl)benzaldehyde

Synthesis routes and methods I

Procedure details

The compound of Step 2 (8 g, 29 mmol, 1 eq) was dissolved in 10% EtOH/EtOAc (300 ml) and 5 eq of MnO2 (12.4 g, 142 mmol) was added every hour for 6 hours. The mixture was filtered through Celite and the solvent was removed under vacuum to give 6.5 g (80%) of the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Name
EtOH EtOAc
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
12.4 g
Type
catalyst
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

To a stirring cold (0° C.) solution of POBr3 (0.6 mol, 171 g) in CH2Cl2 (1.6 L) was added dropwise DMF (0.75 L) over a period of 1 h. A solution of 2-bromo-4-hydroxymethyl-benzaldehyde (0.49 mol, 107 g) in CH2Cl2 (0.75 L) was then added dropwise over a period of 0.5 h. The resulting mixture was stirred at 0° C. for another 0.5 h and was then transferred via a cannula to a cold (0° C.) stirring aqueous solution of NaHCO3 (3 L, 1M) while maintaining the temperature of the aqueous solution below 10° C. After the transfer was completed, the mixture was extracted with CH2Cl2 (2 L). The organic extract was separated and washed with H2O (3 L) and brine (3 L), dried with MgSO4 (anhyd.) and concentrated to give an oil . The residue was extracted with 10% EtOAc/hexane (2 L). The organic extract was washed with H2O (2×1 L), dried with MgSO4 (anhyd.) and concentrated to a solid which was swished with hexane to give 154 g (˜100%) of the title compound as a beige solid.
Name
Quantity
171 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Quantity
0.75 L
Type
solvent
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three
Yield
100%

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